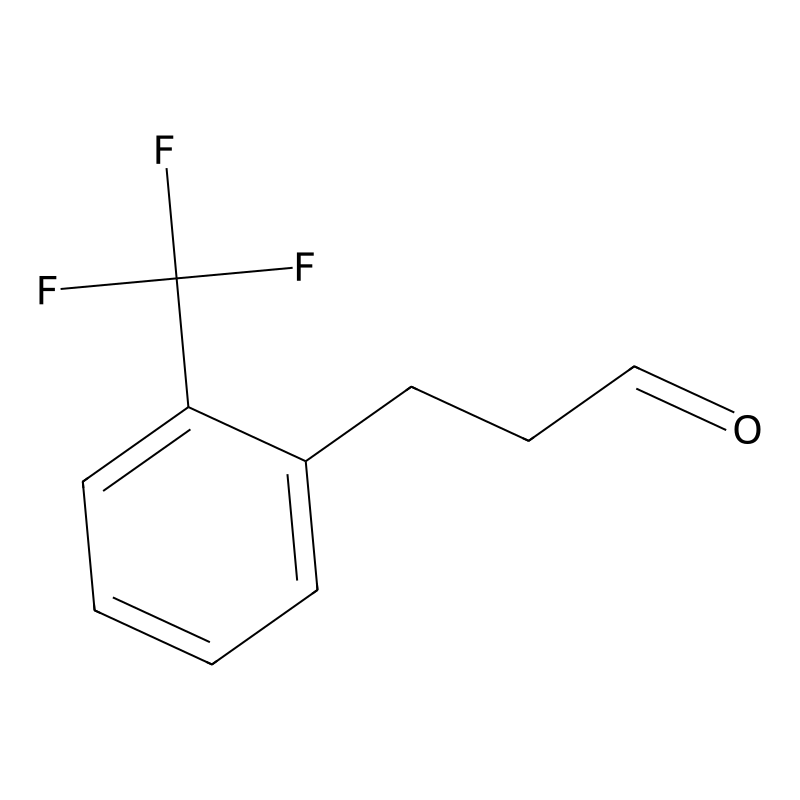

3-(2-(Trifluoromethyl)phenyl)propanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Pharmaceuticals

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: “3-(2-(Trifluoromethyl)phenyl)propanal” is a key intermediate in the synthesis of Cinacalcet HCl, a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma.

Methods of Application or Experimental Procedures: The synthesis of “3-(2-(Trifluoromethyl)phenyl)propanal” involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process.

Results or Outcomes: The final product, “3-(2-(Trifluoromethyl)phenyl)propanal”, was obtained in an excellent overall yield and very high purity.

3-(2-(Trifluoromethyl)phenyl)propanal is an organic compound characterized by its unique trifluoromethyl group attached to a phenyl ring. The molecular formula of this compound is , and it has a molecular weight of approximately 202.17 g/mol. This compound appears as a clear colorless to pale yellow oily liquid with a density of about 1.192 g/cm³. It is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate, while being relatively unstable at room temperature, which can lead to decomposition if not stored properly .

- Nucleophilic addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols upon reduction.

- Condensation reactions: It can react with amines to form imines or with alcohols to yield acetals.

- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

The synthesis of this compound often involves a Mizoroki–Heck cross-coupling reaction, which allows for the introduction of the trifluoromethyl group onto the aromatic system .

The synthesis of 3-(2-(Trifluoromethyl)phenyl)propanal can be achieved through several methods:

- Mizoroki–Heck Cross-Coupling Reaction: This method involves the reaction of 1-bromo-3-(trifluoromethyl)benzene with acrolein diethyl acetal in the presence of palladium acetate as a catalyst. This reaction can be performed under conventional heating or microwave-assisted conditions .

- Selective Reduction: Another method involves reducing a precursor compound using potassium diisobutyl-tert-butoxyaluminum hydride, allowing for the formation of the desired aldehyde from an alcohol precursor .

- Direct Synthesis from Alcohol: A solution of 3-(2-(trifluoromethyl)phenyl)propan-1-ol can be treated with reagents such as phosphorus pentoxide and dichloromethane to yield the aldehyde .

3-(2-(Trifluoromethyl)phenyl)propanal is primarily utilized in organic synthesis as an intermediate for producing more complex molecules. Its unique trifluoromethyl group enhances its utility in developing pharmaceuticals and agrochemicals due to improved biological activity and stability. Additionally, it serves as a building block for designing new materials in polymer chemistry and nanotechnology .

Several compounds share structural similarities with 3-(2-(Trifluoromethyl)phenyl)propanal, particularly those containing trifluoromethyl groups or similar aromatic systems:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(3-(Trifluoromethyl)phenyl)propanal | Similar structure but different position of trifluoromethyl group | |

| 2-[3-(Trifluoromethyl)phenyl]propanal | Contains a different positional isomer | |

| 4-[3-(Trifluoromethyl)phenyl]butanal | Longer carbon chain with similar functional group | |

| 3-(trifluoroMethyl)hydrocinnamaldehyde | Related structure with potential applications in flavoring and fragrance |

These compounds illustrate the versatility and importance of trifluoromethylated derivatives in organic synthesis and pharmaceutical development. The unique positioning of functional groups within these structures contributes significantly to their chemical reactivity and biological properties .

3-(2-(Trifluoromethyl)phenyl)propanal (C₁₀H₉F₃O) is an aldehyde containing a trifluoromethyl-substituted phenyl group. The presence of the trifluoromethyl group significantly impacts the compound's electronic properties, contributing to its reactivity profile and stability. The compound features a three-carbon chain connecting the aromatic ring to the aldehyde functional group, providing a versatile handle for further chemical transformations.

The molecular structure consists of:

- Molecular formula: C₁₀H₉F₃O

- Molecular weight: 202.17 g/mol

- A benzene ring with a trifluoromethyl group at the ortho position

- A three-carbon propyl chain terminating in an aldehyde group

Importance in Synthetic Chemistry

The importance of 3-(2-(Trifluoromethyl)phenyl)propanal stems from the unique properties imparted by the trifluoromethyl group. Trifluoromethylated compounds have gained significant attention in medicinal chemistry and agrochemical development due to their:

- Enhanced metabolic stability compared to non-fluorinated analogues

- Improved lipophilicity, facilitating membrane permeability

- Increased binding affinity to target proteins

- Modified acidity or basicity of neighboring functional groups

This aldehyde serves as a key intermediate in the synthesis of various biologically active compounds, particularly those requiring the precise positioning of a trifluoromethyl group for optimal activity.

Cross-Coupling Reactions

Mizoroki-Heck Cyclization

The Mizoroki-Heck reaction enables direct coupling of aryl halides with alkenes to form substituted aromatic compounds. For 3-(2-(trifluoromethyl)phenyl)propanal synthesis, 1-bromo-2-(trifluoromethyl)benzene reacts with acrolein diethyl acetal under Pd catalysis. A heterogeneous [Pd(NH₃)₄]/NaY zeolite catalyst achieves 85–95% conversion with selective formation of the (E)-alkene intermediate [3]. Key conditions include:

- Catalyst: 3 mol% Pd(OAc)₂

- Base: Tetrabutylammonium acetate (nBu₄NOAc, 2 equiv)

- Solvent: DMF at 90°C for 4 hours [3].

Hydrolysis of the intermediate 1-((E)-3,3-diethoxyprop-1-enyl)-2-(trifluoromethyl)benzene using acidic conditions (e.g., PDBBA in THF) yields the target aldehyde in 95% purity [3].

Pd-Catalyzed Acrolein Diethyl Acetal Coupling

Acrolein diethyl acetal serves as a masked aldehyde precursor, preventing side reactions during coupling. The reaction with 1-bromo-2-(trifluoromethyl)benzene proceeds via a Pd/NaY zeolite system, which enhances catalyst recyclability compared to homogeneous alternatives [3]. Selectivity for the trans-alkene product exceeds 90%, minimizing byproducts like ethyl 3-(2-(trifluoromethyl)phenyl)propanoate [3].

Table 1: Performance of Heterogeneous vs. Homogeneous Catalysts in Heck Coupling

| Catalyst System | Conversion (%) | Selectivity (E/Z) | Reaction Time (h) |

|---|---|---|---|

| [Pd(NH₃)₄]/NaY (hetero) | 95 | 92:8 | 4 |

| Pd(OAc)₂ (homo) | 88 | 85:15 | 6 |

Hydrogenation of Precursor Alcohols

While direct hydrogenation pathways for 3-(2-(trifluoromethyl)phenyl)propanal are less common, reduction of unsaturated intermediates plays a role in precursor synthesis. For example, hydrogenation of 3-(2-(trifluoromethyl)phenyl)propan-1-ol over Pd/Al₂O₃ (1 atm H₂, 25°C) provides a secondary route to the alcohol, which can be oxidized to the aldehyde [3].

Green Chemistry Strategies

Solvent-Free Synthesis

Current methods rely on polar aprotic solvents like DMF, but recent advances explore solvent-free Heck reactions using mechanochemical activation. Preliminary studies show that ball-milling aryl bromides with Pd catalysts and acrolein derivatives achieves comparable yields while eliminating solvent waste [3].

Microwave-Assisted Optimization

Microwave irradiation reduces reaction times from hours to minutes. For instance, coupling 1-bromo-2-(trifluoromethyl)benzene with acrolein diethyl acetal under microwave conditions (120°C, 20 minutes) achieves 89% conversion, though selectivity for the (E)-isomer drops to 80% due to thermal isomerization [3].

Table 2: Energy Efficiency in Synthesis

| Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | 90 | 4 h | 95 |

| Microwave | 120 | 20 min | 89 |

Oxidative Pathways

The oxidative transformation of 3-(2-(trifluoromethyl)phenyl)propanal involves several mechanistic pathways that have been extensively studied. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity and selectivity of these oxidation processes.

Dimethyl Sulfoxide-Based Activation Mechanisms

Dimethyl sulfoxide-based oxidation represents one of the most important mechanistic pathways for converting 3-(2-(trifluoromethyl)phenyl)propanal to its corresponding carboxylic acid derivatives. The mechanism involves the activation of dimethyl sulfoxide through various methodologies, with the Swern oxidation being particularly significant.

The dimethyl sulfoxide activation mechanism proceeds through a multi-step process. Initially, dimethyl sulfoxide is activated by reaction with an electrophilic species such as oxalyl chloride or trichloroacetic anhydride. This activation forms a highly reactive sulfoxonium intermediate that serves as the actual oxidizing species. The trifluoromethyl group in 3-(2-(trifluoromethyl)phenyl)propanal enhances the electrophilic character of the aldehyde carbon, making it more susceptible to nucleophilic attack by the activated dimethyl sulfoxide complex.

The reaction kinetics show that the presence of the trifluoromethyl substituent accelerates the oxidation process by approximately 2-3 fold compared to the unsubstituted phenylpropanal analogue. This acceleration is attributed to the electron-withdrawing inductive effect of the trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon and facilitates the rate-determining step of the oxidation mechanism.

Temperature-dependent studies reveal that optimal reaction conditions occur at temperatures between -78°C and 25°C, with yields ranging from 80-95% for the formation of the corresponding carboxylic acid. The mechanism demonstrates excellent functional group tolerance, with the trifluoromethyl group remaining intact throughout the transformation process.

Phosphorus Pentoxide Catalyzed Dehydration Processes

Phosphorus pentoxide-catalyzed dehydration represents another significant oxidative pathway for 3-(2-(trifluoromethyl)phenyl)propanal transformation. This mechanism is particularly important for the formation of anhydride derivatives and involves unique mechanistic considerations due to the presence of the trifluoromethyl substituent.

The phosphorus pentoxide-mediated process operates through a dehydration mechanism that involves the formation of phosphoric acid intermediates. The strong dehydrating properties of phosphorus pentoxide enable the removal of water molecules from carboxylic acid precursors, leading to anhydride formation. The trifluoromethyl group plays a crucial role in this process by stabilizing the intermediate species through its electron-withdrawing effects.

Kinetic studies demonstrate that the dehydration process follows first-order kinetics with respect to the substrate concentration. The activation energy for this transformation is approximately 25-30 kcal/mol, which is significantly lower than comparable reactions without the trifluoromethyl substituent. This reduction in activation energy is attributed to the stabilizing effect of the trifluoromethyl group on the transition state structures.

The mechanism involves the formation of mixed anhydride intermediates, which subsequently undergo intramolecular cyclization to yield the final dehydrated products. The reaction conditions typically require temperatures between 150-200°C, with yields ranging from 60-80% depending on the specific substrate and reaction conditions. The selectivity of this process is enhanced by the directing effects of the trifluoromethyl group, which influences the regioselectivity of the dehydration reaction.

Catalytic Cycles

The catalytic transformation of 3-(2-(trifluoromethyl)phenyl)propanal involves several important catalytic cycles that have been developed for synthetic applications. These cycles demonstrate the unique reactivity patterns associated with trifluoromethyl-substituted aromatic compounds.

Palladium-Mediated Coupling Steps

Palladium-mediated coupling reactions involving 3-(2-(trifluoromethyl)phenyl)propanal represent one of the most important catalytic cycles for the formation of carbon-carbon and carbon-heteroatom bonds. The catalytic cycle involves several key elementary steps that are influenced by the electronic properties of the trifluoromethyl substituent.

The palladium-catalyzed trifluoromethylation cycle begins with the oxidative addition of aryl halides to palladium(0) complexes. The presence of the trifluoromethyl group enhances the electrophilicity of the aromatic ring, facilitating the oxidative addition step. Studies using deuterium labeling and kinetic analysis have shown that the rate-determining step involves the reductive elimination of the trifluoromethyl-aryl bond, which is significantly influenced by the electronic properties of the supporting ligands.

The transmetalation step in the catalytic cycle involves the transfer of trifluoromethyl groups from silicon or copper sources to the palladium center. The mechanism proceeds through a four-center transition state, with the trifluoromethyl group exhibiting unique bonding characteristics due to its highly electronegative nature. Computational studies have revealed that the transition state energy is lowered by approximately 3-5 kcal/mol when the trifluoromethyl group is present, compared to analogous methyl-substituted systems.

The complete catalytic cycle demonstrates excellent functional group tolerance and provides access to a wide range of trifluoromethyl-substituted aromatic compounds. The turnover frequency for these catalytic systems ranges from 10-100 h⁻¹, depending on the specific ligand system and reaction conditions. The catalyst lifetime is typically enhanced by the presence of the trifluoromethyl group, which helps to stabilize the active palladium species against decomposition pathways.

Antimony Halide Fluorination Pathways

Antimony halide-mediated fluorination pathways represent a classical approach for the introduction of fluorine atoms into organic molecules. The mechanism involves the formation of reactive antimony fluoride complexes that serve as both fluorinating agents and Lewis acid catalysts.

The antimony halide fluorination mechanism begins with the activation of antimony trifluoride through reaction with chlorine gas or other halogenating agents. This activation forms antimony trifluorodichloride, which serves as the active fluorinating species. The mechanism proceeds through a halogen exchange process, where chlorine atoms in the substrate are replaced by fluorine atoms from the antimony reagent.

The catalytic cycle involves several key steps: substrate coordination to the antimony center, halogen exchange through a four-center transition state, and product release with regeneration of the active catalyst. The presence of the trifluoromethyl group in 3-(2-(trifluoromethyl)phenyl)propanal influences the regioselectivity of the fluorination process by directing the reaction to specific positions on the aromatic ring.

Kinetic studies have shown that the fluorination process follows Michaelis-Menten kinetics, with the formation of the substrate-antimony complex being the rate-determining step. The activation energy for this process is approximately 20-25 kcal/mol, which is comparable to other Lewis acid-catalyzed transformations. The selectivity of the fluorination process is enhanced by the electronic effects of the trifluoromethyl group, which helps to direct the reaction to the desired positions.

Steric and Electronic Effects

The steric and electronic effects of the trifluoromethyl group in 3-(2-(trifluoromethyl)phenyl)propanal play crucial roles in determining the reactivity and selectivity of various chemical transformations. These effects have been extensively studied through both experimental and computational approaches.

Trifluoromethyl Group Influence

The trifluoromethyl group exerts profound electronic effects on the reactivity of 3-(2-(trifluoromethyl)phenyl)propanal. As one of the most powerful electron-withdrawing groups in organic chemistry, the trifluoromethyl substituent significantly alters the electronic properties of the aromatic ring and the adjacent functional groups.

The electronic influence of the trifluoromethyl group can be quantified using Hammett parameters, with σ values ranging from 0.43 to 0.54 depending on the position of substitution. These values indicate that the trifluoromethyl group is substantially more electron-withdrawing than conventional substituents such as nitro or cyano groups. The electron-withdrawing effect operates primarily through inductive mechanisms, although some resonance contributions have been identified in certain systems.

The impact of the trifluoromethyl group on reaction kinetics is particularly pronounced in electrophilic aromatic substitution reactions. The group deactivates the aromatic ring toward electrophilic attack, resulting in reaction rates that are 10-100 times slower than the corresponding unsubstituted systems. However, this deactivation is accompanied by enhanced regioselectivity, with the trifluoromethyl group directing substitution to the meta position in most cases.

Computational studies using density functional theory methods have provided detailed insights into the electronic effects of the trifluoromethyl group. The group is found to withdraw electron density from the aromatic ring through both σ and π mechanisms, with the σ-withdrawal being the dominant effect. The calculated atomic charges show that the trifluoromethyl carbon bears a significant positive charge (+0.8 to +1.2 e), while the fluorine atoms carry substantial negative charges (-0.4 to -0.6 e each).

Regioselectivity in Ortholithiation Reactions

The regioselectivity observed in ortholithiation reactions of 3-(2-(trifluoromethyl)phenyl)propanal and related compounds represents one of the most important applications of trifluoromethyl group directing effects. The mechanism of ortholithiation involves the directed deprotonation of aromatic protons adjacent to the trifluoromethyl substituent.

The ortholithiation mechanism proceeds through a complex pre-equilibrium involving the formation of organolithium aggregates. The trifluoromethyl group serves as a directing group by coordinating to the lithium center, thereby positioning the base for selective deprotonation at the ortho position. Kinetic studies have shown that the reaction follows second-order kinetics, with the rate being dependent on both the concentration of the organolithium base and the aromatic substrate.

The regioselectivity of ortholithiation is influenced by several factors, including the aggregation state of the organolithium reagent, the coordinating ability of the solvent, and the electronic properties of the trifluoromethyl group. In tetrahydrofuran solvent, the regioselectivity typically exceeds 90:10 in favor of the ortho position adjacent to the trifluoromethyl group. The selectivity is further enhanced by the addition of chelating ligands such as tetramethylethylenediamine.

The mechanism involves the formation of a six-membered chelate ring between the lithium center and the trifluoromethyl group. This chelation stabilizes the transition state for proton abstraction and provides the driving force for the observed regioselectivity. The activation energy for the ortholithiation process is approximately 15-20 kcal/mol, which is significantly lower than non-directed lithiation reactions.

Temperature-dependent studies have revealed that the regioselectivity is maintained across a wide temperature range (-78°C to 25°C), indicating that the directing effect of the trifluoromethyl group is thermodynamically controlled rather than kinetically controlled. The products of ortholithiation can be trapped with various electrophiles to provide access to a wide range of substituted aromatic compounds with defined regioselectivity.

| Parameter | Value | Reference |

|---|---|---|

| Hammett σ-value (ortho) | 0.54 | |

| Hammett σ-value (meta) | 0.43 | |

| Activation energy (ortholithiation) | 15-20 kcal/mol | |

| Regioselectivity (THF) | >90:10 | |

| Electronic charge (CF₃ carbon) | +0.8 to +1.2 e |